

Cross-reactivity of T-cells stimulated with Influenza M1 (61-72) across strains

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Influenza Matrix Protein (61-72)

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T-Cell Cross-Reactivity to Influenza M1 Epitope (61-72): A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of T-cells stimulated with the Influenza A Matrix Protein 1 (M1) epitope spanning amino acids 61-72. Due to the highly conserved nature of the M1 protein across various influenza A strains, T-cell responses targeting this protein are a key area of research for the development of universal influenza vaccines. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key biological and experimental workflows.

Data Presentation: Cross-Reactivity of M1-Specific T-Cells

While direct quantitative data for the specific M1 (61-72) epitope across multiple influenza strains in a single comparative study is limited in the available literature, extensive research on the broader M1 protein and the immunodominant, overlapping HLA-A2-restricted M1 (58-66) epitope provides strong evidence for T-cell cross-reactivity. The following table summarizes representative data from studies investigating T-cell responses to the M1 protein or its conserved epitopes, demonstrating the potential for cross-recognition of different influenza A strains, including H1N1, H3N2, and H5N1.



Target Antigen	Influenza Strain(s) Tested	Responding T-Cell Population	Assay	Key Findings	Reference
M1 Protein Peptides	Seasonal H3N2, Avian H5N1	CD4+ and CD8+ T-cells	IFN-y ELISpot	M1 was an immunodomi nant target of cross-recognition in healthy individuals previously exposed to seasonal influenza.[1]	[1]
M1 Protein Peptides	Pandemic H1N1 (2009), Seasonal H1N1, Seasonal H3N2	CD8+ T-cells	Cytotoxicity Assay	M1(58-66) specific CTLs efficiently killed target cells infected with pandemic H1N1 as well as seasonal H1N1 and H3N2 strains. [2]	[2]
M1 Protein	Avian H5N1	CD4+ and CD8+ T-cells	IFN-y ELISpot	Survivors of H5N1 infection showed robust and long-lasting T-cell responses to M1 peptides. Cross-	[3]



				reactive responses were also detected in individuals exposed to seasonal H3N2.[3]	
FLU-v Vaccine (contains M1 epitope)	H1N1, H3N2, H5N1, H7N9, Influenza B	IFN-y and Granzyme B secreting cells	ELISpot	Vaccination induced cellular immune responses that cross- recognized a panel of seasonal and pandemic influenza strains.[4]	[4]

Note: The M1 (61-72) epitope is a component of the broader M1 protein and is located adjacent to the well-characterized M1 (58-66) epitope. The high degree of conservation in this region suggests that T-cell responses to M1 (61-72) would likely exhibit similar cross-reactive properties to those observed for M1 (58-66) and the overall M1 protein.

Experimental Protocols

The following are detailed methodologies for two key experiments commonly used to assess T-cell cross-reactivity to influenza antigens.

Interferon-Gamma (IFN-y) ELISpot Assay

The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.



Objective: To determine the number of IFN-y producing T-cells in response to stimulation with the Influenza M1 (61-72) peptide and its variants from different influenza strains.

Methodology:

- Plate Coating: 96-well PVDF membrane plates are coated with a capture antibody specific for human IFN-y and incubated overnight at 4°C.
- Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). The cells are washed and resuspended in a complete culture medium.
- Cell Plating and Stimulation: A defined number of PBMCs (typically 2-3 x 10⁵ cells/well) are added to the coated wells. The cells are then stimulated with:
 - Influenza M1 (61-72) peptide (and its variants) at a final concentration of 1-10 μg/mL.
 - A positive control (e.g., Phytohemagglutinin [PHA]) to ensure cell viability and functionality.
 - A negative control (culture medium with DMSO, the peptide solvent) to determine the background response.
- Incubation: The plates are incubated for 18-24 hours at 37°C in a humidified incubator with 5% CO2, allowing antigen-specific T-cells to secrete IFN-γ.
- Detection: After incubation, the cells are washed away, and a biotinylated detection antibody specific for a different epitope of IFN-γ is added to the wells. The plate is incubated and then washed.
- Enzyme Conjugation: Streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) is added, which binds to the biotinylated detection antibody.
- Spot Development: A substrate solution is added that is converted by the enzyme into an insoluble colored precipitate at the site of cytokine secretion. Each spot represents a single IFN-y-secreting cell.



 Analysis: The plates are washed and dried, and the spots are counted using an automated ELISpot reader. The results are expressed as Spot Forming Units (SFU) per million PBMCs.

Intracellular Cytokine Staining (ICS) with Flow Cytometry

Intracellular Cytokine Staining allows for the multiparametric characterization of T-cell responses, identifying the phenotype of the responding cells (e.g., CD4+ or CD8+) and their ability to produce multiple cytokines simultaneously.

Objective: To identify and quantify influenza M1 (61-72)-specific CD8+ T-cells that produce IFN-y upon stimulation.

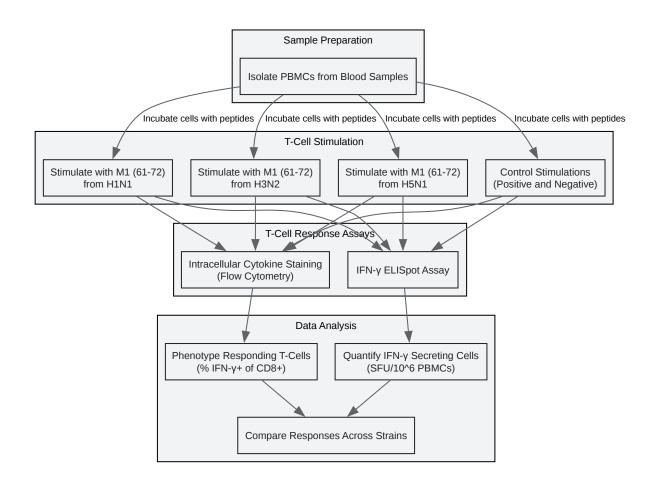
Methodology:

- Cell Stimulation: PBMCs are stimulated with the M1 (61-72) peptide (1-10 μg/mL) in the presence of co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) for several hours. A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added during the final hours of incubation to cause cytokines to accumulate within the cell.
- Surface Staining: Cells are washed and stained with fluorescently-labeled antibodies against cell surface markers, such as CD3, CD8, and a viability dye to exclude dead cells from the analysis.
- Fixation and Permeabilization: The cells are then fixed to preserve their state and permeabilized to allow antibodies to enter the cell and bind to intracellular proteins.
- Intracellular Staining: Cells are stained with a fluorescently-labeled antibody specific for IFN γ.
- Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The instrument uses lasers to excite the fluorochromes and detectors to measure the emitted light from each individual cell.
- Data Analysis: The data is analyzed using specialized software to gate on the lymphocyte population, then on single, live CD3+ T-cells, and subsequently on the CD8+ T-cell subset.



The percentage of CD8+ T-cells that are positive for IFN-y is then determined for each stimulation condition.

Mandatory Visualization Experimental Workflow for Assessing T-Cell Cross-Reactivity

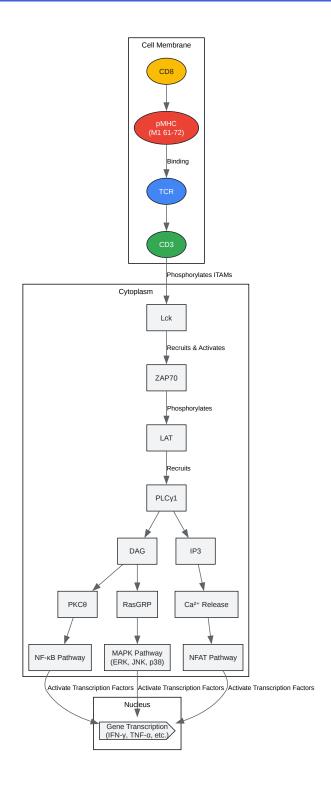


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Caption: Workflow for assessing T-cell cross-reactivity to Influenza M1 (61-72) epitope variants.

T-Cell Receptor Signaling Pathway





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Caption: Simplified T-Cell Receptor (TCR) signaling cascade upon recognition of the M1 (61-72) epitope.



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- To cite this document: BenchChem. [Cross-reactivity of T-cells stimulated with Influenza M1 (61-72) across strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13923647#cross-reactivity-of-t-cells-stimulated-with-influenza-m1-61-72-across-strains]

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